Cas no 1420933-12-5 (1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}ethan-1-amine)

1-{1H,4H,5H,6H-Cyclopentacpyrazol-3-yl}ethan-1-amine is a cyclopenta-fused pyrazole derivative with a primary amine functional group at the 1-position. This compound exhibits potential as a versatile intermediate in medicinal chemistry and organic synthesis due to its rigid bicyclic scaffold and reactive amine moiety. The cyclopentapyrazole core provides structural diversity, enabling applications in the development of biologically active molecules, including kinase inhibitors and CNS-targeting agents. Its amine group allows for further derivatization via amidation, reductive amination, or other coupling reactions. The compound's stability and synthetic accessibility make it a practical building block for exploratory research in pharmaceutical and agrochemical discovery.
1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}ethan-1-amine structure
1420933-12-5 structure
商品名:1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}ethan-1-amine
CAS番号:1420933-12-5
MF:C8H13N3
メガワット:151.208921194077
CID:5824125
PubChem ID:71433420

1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}ethan-1-amine 化学的及び物理的性質

名前と識別子

    • 1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}ethan-1-amine
    • 1-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}ethan-1-amine
    • EN300-1869633
    • 1420933-12-5
    • インチ: 1S/C8H13N3/c1-5(9)8-6-3-2-4-7(6)10-11-8/h5H,2-4,9H2,1H3,(H,10,11)
    • InChIKey: BFIPWCYAFUSQCE-UHFFFAOYSA-N
    • ほほえんだ: N1C2CCCC=2C(C(C)N)=N1

計算された属性

  • せいみつぶんしりょう: 151.110947427g/mol
  • どういたいしつりょう: 151.110947427g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 148
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 54.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.2

1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}ethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1869633-10.0g
1-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}ethan-1-amine
1420933-12-5
10g
$5528.0 2023-06-01
Enamine
EN300-1869633-0.05g
1-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}ethan-1-amine
1420933-12-5
0.05g
$1080.0 2023-09-18
Enamine
EN300-1869633-10g
1-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}ethan-1-amine
1420933-12-5
10g
$5528.0 2023-09-18
Enamine
EN300-1869633-0.25g
1-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}ethan-1-amine
1420933-12-5
0.25g
$1183.0 2023-09-18
Enamine
EN300-1869633-1.0g
1-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}ethan-1-amine
1420933-12-5
1g
$1286.0 2023-06-01
Enamine
EN300-1869633-0.5g
1-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}ethan-1-amine
1420933-12-5
0.5g
$1234.0 2023-09-18
Enamine
EN300-1869633-1g
1-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}ethan-1-amine
1420933-12-5
1g
$1286.0 2023-09-18
Enamine
EN300-1869633-5g
1-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}ethan-1-amine
1420933-12-5
5g
$3728.0 2023-09-18
Enamine
EN300-1869633-0.1g
1-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}ethan-1-amine
1420933-12-5
0.1g
$1131.0 2023-09-18
Enamine
EN300-1869633-2.5g
1-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}ethan-1-amine
1420933-12-5
2.5g
$2520.0 2023-09-18

1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}ethan-1-amine 関連文献

1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}ethan-1-amineに関する追加情報

Exploring the Versatile Applications of 1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}ethan-1-amine (CAS No. 1420933-12-5) in Modern Chemistry

The compound 1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}ethan-1-amine (CAS No. 1420933-12-5) has garnered significant attention in the field of medicinal chemistry and material science due to its unique structural properties and potential applications. As researchers continue to explore novel heterocyclic compounds, this molecule stands out for its versatility and adaptability in various synthetic pathways. The presence of both cyclopentacpyrazole and ethylamine moieties in its structure makes it a valuable intermediate for the development of new pharmaceuticals and functional materials.

One of the most intriguing aspects of 1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}ethan-1-amine is its potential role in drug discovery. Recent studies have highlighted the importance of pyrazole derivatives in designing kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. The compound's ability to interact with biological targets through hydrogen bonding and π-π stacking interactions makes it a promising candidate for further pharmacological evaluation. Researchers are particularly interested in exploring its applications in neurological disorders and inflammatory diseases, where similar heterocyclic amines have shown efficacy.

From a synthetic chemistry perspective, CAS No. 1420933-12-5 offers multiple sites for functionalization, allowing for the creation of diverse derivatives. The cyclopentacpyrazole core can undergo various reactions, including electrophilic substitution and metal-catalyzed cross-coupling, while the ethylamine group provides opportunities for amide formation or reductive amination. This flexibility has made the compound particularly valuable in combinatorial chemistry and high-throughput screening approaches that are revolutionizing modern drug discovery.

The material science applications of 1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}ethan-1-amine are equally compelling. Recent advancements in organic electronics have demonstrated the potential of nitrogen-containing heterocycles as building blocks for organic semiconductors and light-emitting materials. The compound's rigid aromatic system combined with its electron-donating amine group makes it an interesting candidate for developing new organic electronic materials with tunable properties.

Environmental considerations are increasingly important in chemical research, and 1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}ethan-1-amine presents opportunities for green chemistry applications. Researchers are investigating its potential as a catalyst or ligand in sustainable chemical transformations, particularly in asymmetric synthesis where chiral amines play crucial roles. The development of more efficient synthetic routes to this compound using environmentally benign methods remains an active area of investigation.

Analytical characterization of CAS No. 1420933-12-5 has revealed interesting spectroscopic properties that facilitate its identification and purity assessment. The compound exhibits distinctive signals in both 1H and 13C NMR spectra, while mass spectrometry provides clear molecular ion peaks that aid in structural confirmation. These analytical features are particularly valuable for quality control in pharmaceutical manufacturing and research applications.

The stability profile of 1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}ethan-1-amine under various conditions has been the subject of recent studies. Preliminary data suggest that the compound maintains its integrity under standard storage conditions, though precautions against moisture and strong oxidizers are recommended. This stability information is crucial for researchers planning long-term experiments or industrial applications involving this heterocyclic building block.

As the demand for novel pharmaceutical intermediates continues to grow, 1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}ethan-1-amine is positioned to play an important role in medicinal chemistry pipelines. Its structural features align well with current trends in drug design that emphasize three-dimensionality and balanced physicochemical properties. Several research groups have reported successful incorporation of this scaffold into lead compounds with improved pharmacokinetic profiles.

The commercial availability of CAS No. 1420933-12-5 has expanded in recent years, reflecting growing interest from both academic and industrial researchers. Suppliers typically offer the compound in various quantities, from milligram-scale for initial screening to kilogram quantities for process development. Pricing trends indicate that as synthetic methods improve and demand increases, the cost of this specialty chemical is becoming more accessible to a wider range of research programs.

Looking to the future, 1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}ethan-1-amine is likely to find applications beyond its current uses. Emerging areas such as covalent inhibitor design and targeted protein degradation could benefit from the unique properties of this multifunctional amine. Additionally, its potential in agrochemical development and other specialty chemical applications remains largely unexplored, presenting exciting opportunities for further research and development.

For researchers working with CAS No. 1420933-12-5, proper handling procedures should always be followed, including the use of appropriate personal protective equipment. While the compound is not classified as highly hazardous, standard laboratory safety practices for handling organic amines should be observed. Material Safety Data Sheets (MSDS) provided by suppliers contain detailed information about handling, storage, and disposal requirements.

The intellectual property landscape surrounding 1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}ethan-1-amine is evolving rapidly, with several patents filed in recent years covering its derivatives and applications. Researchers should conduct thorough patent searches before developing commercial applications of this compound. The growing body of scientific literature on this versatile intermediate provides valuable insights into its potential uses and synthetic modifications.

In conclusion, 1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}ethan-1-amine (CAS No. 1420933-12-5) represents an exciting area of research with broad potential across multiple disciplines. Its unique structural features, synthetic versatility, and promising biological activity profile make it a compound worth watching as new applications continue to emerge. As synthetic methodologies advance and our understanding of its properties deepens, this heterocyclic amine is likely to play an increasingly important role in both academic research and industrial applications.

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